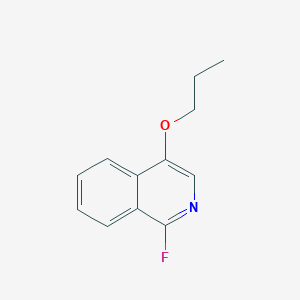

1-Fluoro-4-propoxyisoquinoline

Description

Properties

Molecular Formula |

C12H12FNO |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

1-fluoro-4-propoxyisoquinoline |

InChI |

InChI=1S/C12H12FNO/c1-2-7-15-11-8-14-12(13)10-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3 |

InChI Key |

KLDALCURTVMEJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CN=C(C2=CC=CC=C21)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

1-Bromo-4-fluoroisoquinoline (C₉H₅BrFN)

- Substituents : Bromine (position 1), fluorine (position 4).

- Key Properties : Bromine acts as a leaving group, making this compound reactive in nucleophilic substitution reactions (e.g., Suzuki coupling). The fluorine atom stabilizes the aromatic ring via electron withdrawal .

- Applications : Likely used as an intermediate in synthesizing pharmaceuticals or agrochemicals.

1-Fluoro-4-propoxyisoquinoline (C₁₂H₁₂FNO)

- Substituents : Fluorine (position 1), propoxy (position 4).

- Key Properties : The propoxy group increases lipophilicity (predicted XLogP3 ≈ 2.5–3.0) compared to bromine or chlorine analogs. This enhances membrane permeability but may reduce aqueous solubility.

4-Fluoroisoquinoline (C₉H₆FN)

- Substituents : Fluorine (position 4).

- Key Properties : Simpler structure with lower molecular weight (147.15 g/mol) and XLogP3 = 2.2 . Lacks steric hindrance, making it suitable for small-molecule drug design.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₂H₁₂FNO | 217.23 (estimated) | ~2.8 | F (C1), -OCH₂CH₂CH₃ (C4) |

| 1-Bromo-4-fluoroisoquinoline | C₉H₅BrFN | 234.05 | 2.5 | Br (C1), F (C4) |

| 4-Fluoroisoquinoline | C₉H₆FN | 147.15 | 2.2 | F (C4) |

| 1-Iodo-4-chloroisoquinoline | C₉H₅ClIN | 289.50 | 3.1 | I (C1), Cl (C4) |

Notes:

- Halogens (Br, I, Cl) increase molecular weight and polarizability but differ in leaving-group ability (I > Br > Cl) .

Limitations of Available Evidence

The provided sources lack direct data on this compound, necessitating inferences from structural analogs. For instance:

- Synthetic Routes: May involve nucleophilic substitution of 1-bromo-4-fluoroisoquinoline with propoxide, but reaction conditions (e.g., temperature, catalysts) are unspecified .

- Biological Activity: Fluorinated isoquinolines are common in anticancer and antimicrobial agents, but the propoxy group’s impact remains speculative .

Preparation Methods

Solvent-Free Friedländer Approach

A solvent-free method using poly(phosphoric acid (PPA) as a catalyst enables efficient cyclization. For example, 2-aminobenzophenone derivatives react with ketones (e.g., pentan-2,3-dione) under PPA-mediated conditions at 90°C to form the isoquinoline core. This method avoids volatile solvents and achieves yields up to 82% after recrystallization.

Key Steps :

-

Cyclocondensation of 2-aminobenzophenone with diketones.

-

Acid-catalyzed dehydration and aromatization.

Fluorination Strategies

Silver-Catalyzed Aminofluorination

A one-pot cascade reaction introduces fluorine via intramolecular aminofluorination of alkynes. Silver catalysts (e.g., AgNO₃) promote this process, enabling direct fluorine incorporation into the dihydroisoquinoline intermediate, which is subsequently oxidized to the aromatic form. This method achieves 60–75% yields for fluorinated isoquinolines.

Balz-Schiemann Reaction

Diazotization of 4-aminoisoquinoline followed by treatment with fluoroboric acid (HBF₄) generates the diazonium tetrafluoroborate salt. Thermal decomposition releases nitrogen and yields 1-fluoroisoquinoline. This method requires careful temperature control to avoid side reactions.

Propoxy Group Introduction via Nucleophilic Substitution

Alkylation of 4-Hydroxyisoquinoline

4-Hydroxyisoquinoline undergoes O-propylation using propyl bromide or iodide in the presence of a base (e.g., K₂CO₃ or NaH). Polar aprotic solvents like DMF or DMSO enhance reactivity, with yields reaching 70–85%.

Optimization Notes :

-

Temperature : 80–100°C prevents undesired C-alkylation.

-

Solvent : DMF accelerates reaction kinetics compared to THF.

Sequential Functionalization: Case Studies

Multi-Step Synthesis from 2-Bromobenzaldehyde

A modular approach combines Pd-catalyzed coupling, fluorination, and alkoxylation:

-

Suzuki Coupling : 2-Bromobenzaldehyde reacts with propargyl alcohol to form a substituted benzaldehyde.

-

Cyclization : Friedländer conditions yield 4-hydroxyisoquinoline.

-

Fluorination : Balz-Schiemann reaction introduces fluorine at position 1.

-

Propoxylation : Nucleophilic substitution with propyl bromide.

Rhodium-Catalyzed C–H Activation

Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) enable direct C–H functionalization of allyl carbonates, forming the isoquinoline core in one step. Subsequent fluorination and propoxylation complete the synthesis.

Advantages :

Comparative Analysis of Methods

Challenges and Optimization

-

Regioselectivity : Competing reactions at positions 1 and 3 require careful control of electronic effects. Electron-withdrawing groups (e.g., nitro) direct fluorination to position 1.

-

Side Reactions : Over-alkylation or dehalogenation occurs if stoichiometry is imbalanced. Using 1.2 equivalents of propyl bromide minimizes byproducts.

-

Catalyst Choice : Pd/C or Cu(acac)₂ improves coupling efficiency in Suzuki reactions .

Q & A

Q. What are the recommended synthetic routes for preparing 1-Fluoro-4-propoxyisoquinoline, and how can reaction progress be effectively monitored?

- Methodological Answer: The synthesis typically involves nucleophilic substitution reactions, where fluorine and propoxy groups are introduced at positions 1 and 4 of the isoquinoline core. Key intermediates (e.g., brominated precursors) are synthesized via halogenation, followed by alkoxylation using propylating agents (e.g., propanol derivatives under basic conditions). Reaction progress should be monitored using thin-layer chromatography (TLC) to track intermediate formation and ¹H/¹⁹F NMR spectroscopy to confirm fluorine incorporation and propoxy group attachment .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer:

- ¹H NMR : Look for characteristic splitting patterns from the propoxy group (e.g., -OCH₂CH₂CH₃ triplet at δ ~1.0–1.5 ppm and -OCH₂ protons at δ ~3.5–4.0 ppm).

- ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms fluorine substitution.

- IR Spectroscopy : Stretching vibrations for C-F (~1100 cm⁻¹) and ether C-O (~1250 cm⁻¹) bonds are diagnostic.

- Mass Spectrometry (MS) : Molecular ion peaks (m/z) should align with the molecular formula (C₁₂H₁₂FNO) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Store in airtight containers away from moisture and oxidizing agents.

- Consult safety data sheets (SDS) for spill management and first-aid measures (e.g., rinsing exposed skin with water for 15 minutes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

- Methodological Answer:

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the propoxy group.

- Catalysis : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions involving halogenated intermediates.

- Temperature Control : Conduct reactions under reflux (80–120°C) to balance reactivity and side-product suppression.

- Design of Experiments (DOE) : Apply factorial designs to evaluate interactions between variables (e.g., solvent, temperature, catalyst loading) .

Q. What computational methods aid in predicting the reactivity and regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect directs substitutions to the 3- or 5-positions of the isoquinoline ring.

- HOMO-LUMO Analysis : Map frontier orbitals to predict reactivity toward electrophiles (e.g., nitration, sulfonation).

- Molecular Dynamics (MD) Simulations : Model solvation effects to refine reaction pathways .

Q. How do structural modifications at the 4-propoxy position influence the biological activity of this compound analogs?

- Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl chain lengths (e.g., ethoxy, butoxy) and test against target enzymes (e.g., kinase inhibitors).

- Biological Assays : Use fluorescence polarization assays to measure binding affinity changes.

- Molecular Docking : Compare docking scores (e.g., AutoDock Vina) to correlate propoxy group orientation with target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.